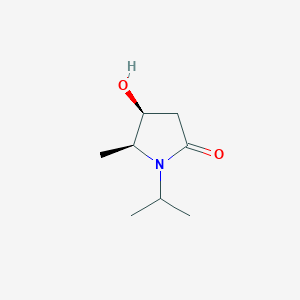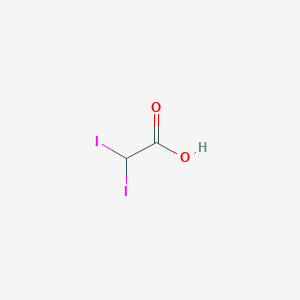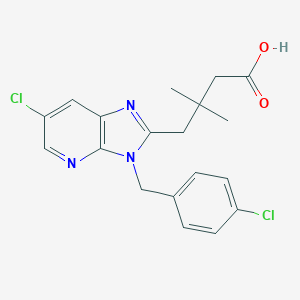
Mipitroban
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mipitroban is a synthetic thromboxane receptor antagonist that has been extensively studied for its potential therapeutic applications. It is a small molecule that selectively inhibits the thromboxane A2 receptor, which is involved in platelet aggregation and vasoconstriction. Mipitroban was first synthesized in the early 2000s, and since then, it has been the subject of numerous scientific studies.
Wissenschaftliche Forschungsanwendungen
Mipitroban has been studied for its potential therapeutic applications in a variety of disease states, including cardiovascular disease, stroke, and cancer. It has been shown to have antiplatelet and antithrombotic effects, which make it a promising candidate for the treatment of thrombotic disorders. In addition, mipitroban has been shown to have anti-inflammatory and anti-tumor effects, which suggest that it may have broader therapeutic applications.
Wirkmechanismus
Mipitroban selectively inhibits the thromboxane A2 receptor, which is involved in platelet aggregation and vasoconstriction. Thromboxane A2 is a potent vasoconstrictor and platelet activator that is produced by platelets and other cells in response to injury or inflammation. By inhibiting the thromboxane A2 receptor, mipitroban reduces platelet aggregation and vasoconstriction, which can help to prevent thrombotic events.
Biochemische Und Physiologische Effekte
Mipitroban has been shown to have several biochemical and physiological effects. It has been shown to inhibit platelet aggregation and reduce thrombus formation in animal models. In addition, mipitroban has been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the production of pro-inflammatory cytokines. Mipitroban has also been shown to have anti-tumor effects, which suggest that it may have potential as a cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
Mipitroban has several advantages and limitations for lab experiments. One advantage is that it is a small molecule that can be easily synthesized and modified. This makes it a useful tool for studying the thromboxane A2 receptor and its role in platelet aggregation and vasoconstriction. However, one limitation is that mipitroban has poor solubility in water, which can make it difficult to work with in certain experimental settings. In addition, mipitroban has not been extensively studied in humans, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on mipitroban. One direction is to further investigate its potential therapeutic applications in cardiovascular disease, stroke, and cancer. Another direction is to study its mechanism of action in more detail, including its interactions with other receptors and signaling pathways. Additionally, future research could focus on developing more potent and selective thromboxane receptor antagonists based on the structure of mipitroban. Overall, mipitroban is a promising molecule that has the potential to be developed into a useful therapeutic agent for a variety of disease states.
Synthesemethoden
Mipitroban is synthesized from a starting material called 4-bromo-2-methylphenol. The synthesis involves several steps, including the formation of a key intermediate called 4-bromo-2-methylphenylacetic acid, which is then converted to the final product using a series of chemical reactions. The synthesis of mipitroban is a complex process that requires specialized equipment and expertise.
Eigenschaften
CAS-Nummer |
136122-46-8 |
|---|---|
Produktname |
Mipitroban |
Molekularformel |
C19H19Cl2N3O2 |
Molekulargewicht |
392.3 g/mol |
IUPAC-Name |
4-[6-chloro-3-[(4-chlorophenyl)methyl]imidazo[4,5-b]pyridin-2-yl]-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C19H19Cl2N3O2/c1-19(2,9-17(25)26)8-16-23-15-7-14(21)10-22-18(15)24(16)11-12-3-5-13(20)6-4-12/h3-7,10H,8-9,11H2,1-2H3,(H,25,26) |
InChI-Schlüssel |
NJDYXRUUHUXUDU-UHFFFAOYSA-N |
SMILES |
CC(C)(CC1=NC2=C(N1CC3=CC=C(C=C3)Cl)N=CC(=C2)Cl)CC(=O)O |
Kanonische SMILES |
CC(C)(CC1=NC2=C(N1CC3=CC=C(C=C3)Cl)N=CC(=C2)Cl)CC(=O)O |
Andere CAS-Nummern |
136122-46-8 |
Synonyme |
4-(3-((4-chlorophenyl)methyl)-6-chloroimidazo(4,5-b)pyridin-2-yl)-3,3-dimethylbutanoic acid UP 116-77 UP-116-77 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



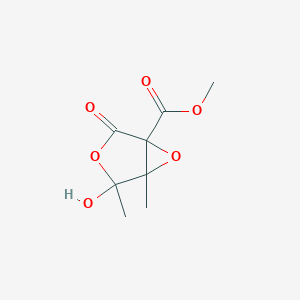
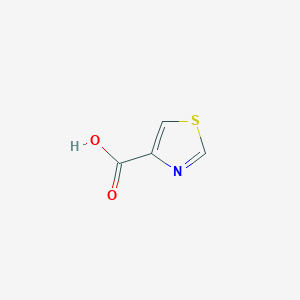
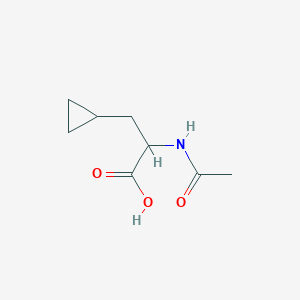
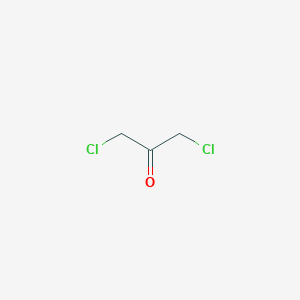
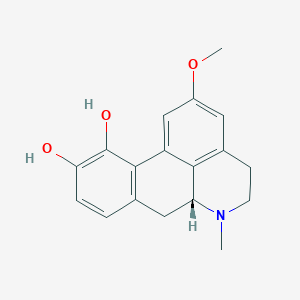
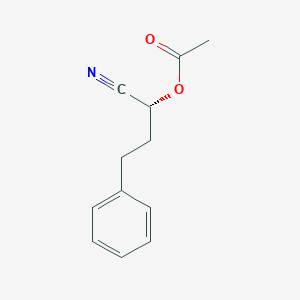
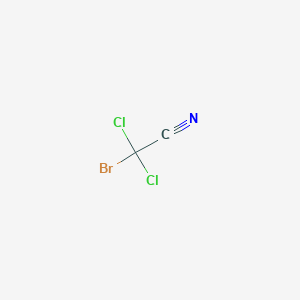
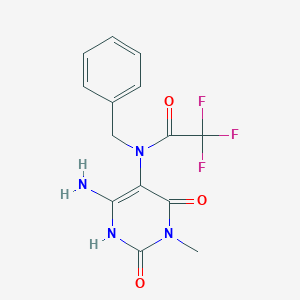
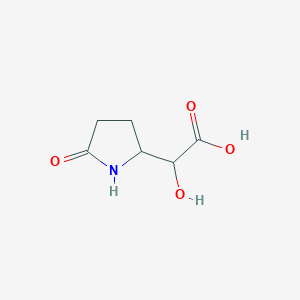

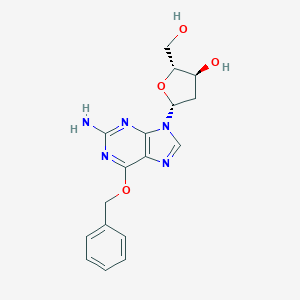
![[(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate](/img/structure/B141501.png)
